N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide
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Description
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
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Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydropyrano moiety fused with a pyrazole ring and a methoxyphenyl acetamide group. This unique structure may enhance its lipophilicity and bioavailability, influencing its pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | C22H29N3O2 |
Molecular Weight | 369.5 g/mol |
CAS Number | 1798490-69-3 |
1. Cholinesterase Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, studies have shown that certain derivatives demonstrate IC50 values indicating effective inhibition of these enzymes, which are crucial for neurotransmitter regulation in the central nervous system. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease .
2. Anti-inflammatory and Anticancer Properties
Compounds related to this compound have been studied for their anti-inflammatory and anticancer activities. These effects are often mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, some derivatives have shown promising results in inhibiting cancer cell lines by inducing apoptosis and suppressing tumor growth.
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. The tetrahydropyrano and pyrazole moieties may facilitate binding to target sites, enhancing the compound's efficacy in modulating biological responses.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Cholinesterase Inhibition : A derivative exhibited an IC50 of 1.6 g/L against AChE in human blood cells, demonstrating potential for cognitive enhancement in Alzheimer's patients .
- Anticancer Activity Assessment : In vitro studies showed that a structurally similar compound induced significant apoptosis in breast cancer cell lines with an IC50 value of 15 µM.
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-17-8-4-5-15(11-17)12-21(25)22-13-19-18-14-27-10-9-20(18)24(23-19)16-6-2-3-7-16/h4-5,8,11,16H,2-3,6-7,9-10,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPSRYOJOLIYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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